REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[N:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.C(N(C(C)C)CC)(C)C.Cl.[CH3:35][NH:36][O:37][CH3:38]>CN(C=O)C.C(OCC)(=O)C>[CH3:38][O:37][N:36]([CH3:35])[C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][N:2]=1)=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
N,O-dimethylhydroxylamine HCl
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed repeatedly with 2-N HCl, water, and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated to a yellow oil
|
Type
|
WASH
|
Details
|
The resulting solid was washed with ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=NNC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.056 mol | |
AMOUNT: MASS | 11.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |